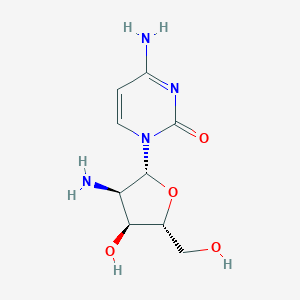

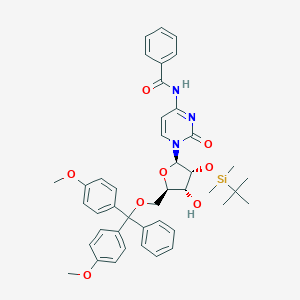

5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

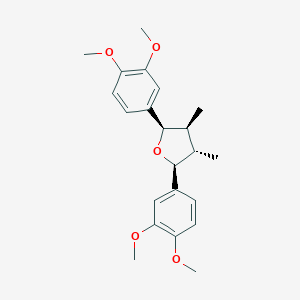

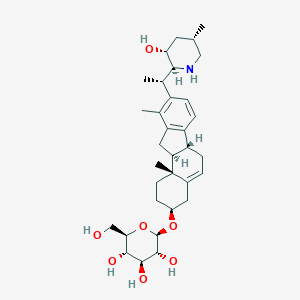

5'-O-DMT-2'-O-TBDMS-Bz-rCは、DNAまたはRNAの合成に使用される修飾ヌクレオシドです。 この化合物は、ジメトキシトリチル(DMT)基とtert-ブチルジメチルシリル(TBDMS)基の存在を特徴とし、これらの基は、さまざまな生化学的用途における安定性と機能性にとって不可欠です .

生化学分析

Biochemical Properties

5’-O-DMT-2’-O-TBDMS-N-Bz-Cytidine interacts with various enzymes, proteins, and other biomolecules during biochemical reactions . The modifications in this compound, such as the addition of a dimethoxytrityl (DMT) group at the 5’ position, a tert-butyldimethylsilyl (TBDMS) group at the 2’ position, and a benzoyl (Bz) group at the N position, enhance its stability and protect it during chemical synthesis .

Molecular Mechanism

The molecular mechanism of action of 5’-O-DMT-2’-O-TBDMS-N-Bz-Cytidine is complex and involves several binding interactions with biomolecules . It is used in the synthesis of oligonucleotides, which can then interact with various biomolecules, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the TBDMS group is stable under the acidic conditions used to remove the DMT group during the synthesis cycle .

Metabolic Pathways

As an intermediate in the synthesis of oligonucleotides, it may be involved in the metabolic pathways of these nucleic acids .

Transport and Distribution

As a building block for oligonucleotides, it is likely to be transported and distributed in a manner similar to these nucleic acids .

Subcellular Localization

As a building block for oligonucleotides, it is likely to be localized wherever these nucleic acids are found within the cell .

準備方法

合成経路と反応条件

5'-O-DMT-2'-O-TBDMS-Bz-rCの合成は、リボース部分のヒドロキシル基の保護から始まる複数の段階を含みます。5'-ヒドロキシル基はジメトキシトリチル(DMT)基で保護され、2'-ヒドロキシル基はtert-ブチルジメチルシリル(TBDMS)基で保護されます。 ベンゾイル(Bz)基は、シトシン塩基のアミノ基の保護に使用されます .

工業生産方法

工業的な環境では、5'-O-DMT-2'-O-TBDMS-Bz-rCの合成は通常、自動合成機を使用して行われます。これらのマシンは、反応条件を正確に制御することで、最終生成物の高収率と純度を確保します。 このプロセスには、保護基の逐次的な付加と、オリゴヌクレオチドへのヌクレオシドの組み込みのためのホスホラミダイト化学の使用が含まれます .

化学反応の分析

反応の種類

5'-O-DMT-2'-O-TBDMS-Bz-rCは、以下の化学反応のいくつかを受けます。

- **

脱保護反応: それぞれ酸性条件と塩基性条件下でのDMT基とTBDMS基の除去。

カップリング反応: オリゴヌクレオチド合成中のホスホジエステル結合の形成。

特性

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H49N3O8Si/c1-42(2,3)55(6,7)54-38-37(47)35(53-40(38)46-27-26-36(45-41(46)49)44-39(48)29-14-10-8-11-15-29)28-52-43(30-16-12-9-13-17-30,31-18-22-33(50-4)23-19-31)32-20-24-34(51-5)25-21-32/h8-27,35,37-38,40,47H,28H2,1-7H3,(H,44,45,48,49)/t35-,37-,38-,40-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXWVTIMEGOVNF-PKGPUZNISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H49N3O8Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452400 |

Source

|

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

763.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81256-87-3 |

Source

|

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。